molecular formula C13H8ClFN4S B2628901 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 2060361-36-4

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2628901
CAS No.: 2060361-36-4
M. Wt: 306.74
InChI Key: MFLPSXCWMXZJGH-UHFFFAOYSA-N
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Description

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorinated aromatic ring and a thiazole moiety bearing a 4-fluorophenyl group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents . The compound’s synthesis typically involves multi-step reactions, including acylation and amination, as seen in related analogs .

Properties

IUPAC Name

5-chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLPSXCWMXZJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective catalysts and reagents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

Anticancer Activity

The thiazole and pyrimidine moieties present in 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine are known to exhibit significant anticancer properties. Recent research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific enzymes involved in tumor progression.

Case Studies

  • Inhibition of CDK9 : A study demonstrated that derivatives of this compound inhibit cellular cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription. This inhibition leads to a reduction in the expression of the anti-apoptotic protein Mcl-1, promoting apoptosis in cancer cells .
  • Cytotoxicity Testing : Various derivatives have been tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain thiazolidinone derivatives showed IC50 values as low as 0.24 µM against HepG2 cells, indicating potent cytotoxic activity .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. The presence of chlorine and fluorine substituents enhances its potency against bacteria and fungi.

Research Findings

  • Broad-spectrum Activity : Compounds similar to this compound have been shown to possess broad-spectrum antimicrobial properties, making them potential candidates for drug development against resistant strains .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and pyrimidine rings can significantly influence biological activity.

Modification Effect on Activity
Substitution on ThiazoleEnhances anticancer properties
FluorinationIncreases antimicrobial efficacy
ChlorinationImproves binding affinity to target enzymes

Synthetic Approaches

The synthesis of this compound has been achieved through various methods involving multi-step reactions. Recent advancements focus on greener synthetic pathways that enhance yield while minimizing environmental impact.

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available pyrimidine and thiazole derivatives.
  • Reagents Used : Common reagents include chlorinating agents and fluorinating agents that introduce the halogen substituents.
  • Yield Optimization : Recent studies report yields exceeding 80% using optimized reaction conditions .

Mechanism of Action

The mechanism of action of 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in inflammation, cell proliferation, and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Features of Selected Analogs
Compound Name/ID Core Structure Substituents/Modifications Synthesis Key Steps Reference
Target Compound Pyrimidin-2-amine 5-Cl, 4-[2-(4-FPh)thiazol-5-yl] Acylation, amination
12q () Pyrimidin-4-yl 5-Fluoro, N-methylthiazol-2-amine Condensation with guanidine
4 & 5 () Thiazole 4-(4-Cl/FPh), dihydro-pyrazole-triazole Cyclization, crystallization
7 () Thiazol-2-amine Morpholinosulfonyl, N-methylphenyl Cyclocondensation
9 () Pyrimidin-2-amine Piperazinylphenyl, morpholinylthiazole Semipreparative HPLC purification

Key Observations :

  • The target compound shares a thiazole-pyrimidine backbone with 12q () but differs in substituent positions (5-Cl vs. 5-Fluoro) and the absence of a morpholinophenyl group .

Physicochemical Properties

Analytical data (melting points, HPLC retention times, purity) highlight stability and solubility differences.

Table 2: Physicochemical Data of Analogs
Compound Melting Point (°C) HPLC Retention (min) Purity (%) Molecular Weight (g/mol) Reference
Target Compound Not reported Not reported Not reported 332.78 (calc.) -
12q 225–227 11.89 (A), 11.32 (B) 98 436.16 (HR-MS)
7 98–99 11.34 (A), 11.78 (B) 99 436.16 (HR-MS)
9 Not reported Not reported Not reported 575.53 (calc.)

Key Observations :

  • Compound 12q () shows high thermal stability (mp 225–227°C) and HPLC purity, suggesting robustness in biological assays .
  • Morpholinosulfonyl-substituted analogs like 7 () exhibit lower melting points, possibly due to increased solubility from polar groups .

Key Observations :

  • Compound 12q () demonstrates potent CDK9 inhibition, a trait shared with pyrimidine-thiazole hybrids .
  • Thiadiazole Schiff bases () show selective cytotoxicity against breast cancer cells (MCF7), highlighting the role of fluorophenyl groups in targeting specific cancers .

Structural Insights from Crystallography

This contrasts with more rigid analogs like 12q, where substituent planarity may enhance target engagement .

Biological Activity

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a thiazole moiety, which is known for its role in various biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For instance, it may act as a modulator of kinases or other protein targets related to cancer progression and inflammation.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, studies have demonstrated that compounds similar to this compound show potent cytotoxicity against various cancer cell lines. The IC50 values reported for related thiazole compounds often fall below 10 µM, indicating strong activity against tumor cells .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. Studies have shown that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may be effective in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds are well-documented. Research indicates that similar derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values have been reported in the range of 4.69 to 22.9 µM against various bacterial strains . This highlights the potential use of this compound in developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Fluorine at position 4 on the phenyl ringEnhances lipophilicity and bioavailability
Thiazole moietyEssential for anticancer and antimicrobial activities
Electron-donating groupsIncrease potency against specific targets

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of thiazole derivatives were tested against human cancer cell lines (e.g., HeLa, A431). Results indicated that modifications on the thiazole ring significantly affected cytotoxicity, with some compounds showing IC50 values lower than those of standard chemotherapeutics .
  • Anti-inflammatory Assays : In vivo studies demonstrated that thiazole derivatives could reduce inflammation markers in animal models of arthritis, supporting their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Tests : Compounds similar to this compound exhibited broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating their promise as new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling . A validated approach includes:

  • Step 1 : Acylation of a pyrimidine-thiazole intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with p-fluorobenzoyl chloride under reflux conditions (dichloromethane, 40–60°C, 6–8 hours) .
  • Step 2 : Regioselective amination using NH3/MeOH at elevated pressure (2–3 atm, 80°C) to introduce the 2-amine group .
  • Step 3 : Halogenation via POCl3 or PCl5 to install the 5-chloro substituent .
    Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis :
    • <sup>1</sup>H NMR : Look for aromatic proton signals between δ 7.2–8.5 ppm (thiazole and pyrimidine rings) and amine protons at δ 5.5–6.0 ppm (broad singlet) .
    • <sup>13</sup>C NMR : Confirm the 4-fluorophenyl group via C-F coupling (~160 ppm) and pyrimidine carbons at 150–160 ppm .
  • X-ray Crystallography :
    • Resolve intramolecular hydrogen bonds (e.g., N–H⋯N between pyrimidine-2-amine and thiazole nitrogen) .
    • Measure dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl planes) to confirm steric constraints .

Q. What initial pharmacological screening approaches are suitable for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorescence-based assays (e.g., human carbonic anhydrase I/II) to evaluate inhibition constants (Ki) at 10–100 µM concentrations .
    • Compare IC50 values against reference inhibitors (e.g., acetazolamide) .
  • Antimicrobial Screening :
    • Test against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) via broth microdilution (MIC range: 5–50 µg/mL) .
  • Cytotoxicity Profiling :
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–50 µM .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for regioselective synthesis?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use DFT (B3LYP/6-311G**) to model transition states and predict regioselectivity in halogenation or amination steps .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine-thiazole scaffold .
  • Machine Learning (ML) :
    • Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for yield improvement .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Compare IC50 values across studies using standardized protocols (e.g., uniform cell lines, assay buffers) .
    • Assess logP and solubility variations (via HPLC-UV) to identify bioavailability discrepancies .
  • Structure-Activity Relationship (SAR) :
    • Modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) and test activity shifts .

Q. What strategies confirm regiochemistry in heterocyclic coupling reactions?

Methodological Answer:

  • Isotopic Labeling :
    • Introduce <sup>15</sup>N at the pyrimidine-2-amine position and track coupling via <sup>15</sup>N NMR .
  • NOESY Experiments :
    • Identify spatial proximity between thiazole protons and pyrimidine chlorine to confirm coupling orientation .
  • Single-Crystal XRD :
    • Resolve bond lengths (e.g., C–N vs. C–S bonds) to distinguish between regioisomers .

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